molecular formula C6H10F2O B13244365 3,3-Difluoro-2,2-dimethyloxolane

3,3-Difluoro-2,2-dimethyloxolane

Cat. No.: B13244365
M. Wt: 136.14 g/mol
InChI Key: KPWHBOYBFCYBAW-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethyloxolane is a fluorinated cyclic ether (oxolane) featuring two fluorine atoms and two methyl groups at the 2,2- and 3,3-positions, respectively. For instance, Hoffmann-La Roche’s work on fluorinated carboxylic acids (e.g., 3,3-difluoro-2,2-dimethylbutanoic acid) highlights the role of fluorine in improving metabolic stability and bioavailability in drug candidates .

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

3,3-difluoro-2,2-dimethyloxolane

InChI

InChI=1S/C6H10F2O/c1-5(2)6(7,8)3-4-9-5/h3-4H2,1-2H3

InChI Key

KPWHBOYBFCYBAW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethyloxolane typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,2-dimethyloxolane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3,3-Difluoro-2,2-dimethyloxolane may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethyloxolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

3,3-Difluoro-2,2-dimethyloxolane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethyloxolane involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong interactions with various biological and chemical entities, influencing the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

2-(2-Fluorophenyl)-1,3-dioxolane

  • Molecular Formula : C₉H₉FO₂
  • Molar Mass : 168.16 g/mol
  • This contrasts with 3,3-difluoro-2,2-dimethyloxolane’s aliphatic structure, which lacks aromatic interactions but benefits from increased hydrophobicity due to methyl groups .
  • Applications : Fluorinated aromatic oxolanes are often intermediates in agrochemicals or pharmaceuticals, leveraging fluorine’s electron-withdrawing effects to modulate reactivity.

3,3-Difluoro-2,2-dimethylbutanoic Acid

  • Molecular Formula : C₆H₁₀F₂O₂
  • Molar Mass : 164.14 g/mol
  • Key Properties: A carboxylic acid derivative with fluorine and methyl substituents. Its synthesis involves hydrolysis of esters under basic conditions (e.g., sodium hydroxide in aqueous ethanol) .
  • Applications: Used in oral formulations for hyperproliferative skin disorders, as reported by Hoffmann-La Roche. The fluorine atoms enhance metabolic stability compared to non-fluorinated analogs .

Dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate

  • Molecular Formula : C₉H₁₇F₂O₅P
  • Molar Mass : 290.20 g/mol
  • Key Properties : Features phosphonate and dihydroxy groups, enabling chelation and catalytic applications. Its crystalline form exhibits distinct thermal behavior (endothermic peaks at 54.8°C and 94.3°C) .
  • Applications : Intermediate in prostaglandin synthesis, demonstrating the versatility of fluorinated compounds in complex organic syntheses .

Table 1. Comparative Analysis of Fluorinated Compounds

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Method Applications
3,3-Difluoro-2,2-dimethyloxolane* C₅H₈F₂O 134.11 F, CH₃ Not reported in evidence Hypothesized: Drug delivery
2-(2-Fluorophenyl)-1,3-dioxolane C₉H₉FO₂ 168.16 Fluorophenyl Not detailed Agrochemical intermediates
3,3-Difluoro-2,2-dimethylbutanoic Acid C₆H₁₀F₂O₂ 164.14 F, CH₃, COOH Hydrolysis of esters (NaOH/EtOH) Dermatological therapeutics
Dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate C₉H₁₇F₂O₅P 290.20 F, OH, PO(OMe)₂ Crystallization Prostaglandin synthesis

Key Observations :

Substituent Effects: Fluorine atoms increase electronegativity and thermal stability. For example, the crystalline phosphonate derivative shows distinct thermal transitions, while the carboxylic acid analog demonstrates improved NMR signal resolution due to fluorine’s deshielding effects.

Applications :

  • Fluorinated carboxylic acids are prioritized in drug development for their stability , while phosphonates serve niche roles in synthesis . The absence of aromaticity in 3,3-difluoro-2,2-dimethyloxolane may limit its use in π-driven interactions but favor membrane permeability.

Biological Activity

3,3-Difluoro-2,2-dimethyloxolane is a fluorinated organic compound with significant potential in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific sources.

  • Molecular Formula : C₆H₁₀F₂O
  • Molecular Weight : 136.14 g/mol
  • IUPAC Name : 3,3-Difluoro-2,2-dimethyloxolane
  • Canonical SMILES : CC1(C(CCO1)(F)F)C

Synthesis Methods

The synthesis of 3,3-Difluoro-2,2-dimethyloxolane typically involves the fluorination of 2,2-dimethyloxolane using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride. These reactions are performed under controlled conditions to achieve high yields and purity.

The biological activity of 3,3-Difluoro-2,2-dimethyloxolane is largely attributed to its fluorinated groups. The presence of fluorine atoms enhances the compound's ability to interact with biomolecules, potentially influencing enzyme activity and receptor interactions. The specific pathways and molecular targets vary depending on the application context.

Case Studies and Research Findings

  • Enzyme Inhibition : Research indicates that fluorinated compounds can exhibit significant enzyme inhibition properties. For instance, studies have shown that modifications in the fluorine content can alter the binding affinity of compounds to target enzymes, which is critical for drug design .
  • Antimicrobial Activity : Preliminary studies suggest that 3,3-Difluoro-2,2-dimethyloxolane may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial membranes or enzymes involved in cell wall synthesis.
  • Drug Development Potential : The compound has been explored as a scaffold in medicinal chemistry for developing new therapeutic agents. Its unique properties enable it to serve as a versatile building block for synthesizing more complex molecules with desired biological activities .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityUnique Features
3,3-Difluoro-2,2-dimethyloxolaneC₆H₁₀F₂OPotential enzyme inhibitorUnique oxolane ring structure
3,3,3-Trifluoro-2,2-dimethylpropionic acidC₅H₇F₃O₂Antiinflammatory effectsHigher fluorine content
3,5-Difluoro-2,4,6-trinitroanisoleC₇H₄F₂N₄O₆Explosive propertiesHigh-energy material

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